molecular formula C10H16ClNO3 B3318587 Unii-pyp30I3hvc CAS No. 1007885-60-0

Unii-pyp30I3hvc

Cat. No.: B3318587
CAS No.: 1007885-60-0
M. Wt: 233.69 g/mol
InChI Key: ZTHQIOOVOBDICN-XRIOVQLTSA-N
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Description

UNII-PYP30I3HVC (CAS No. 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, characterized by a fused pyrrole-triazine ring system substituted with two chlorine atoms. Key physicochemical properties include:

  • Boiling Point: Not explicitly reported, but predicted to exceed 300°C based on structural analogs.
  • Log S (ESOL): -2.29, indicating moderate solubility in aqueous solutions.
  • Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor.
  • Topological Polar Surface Area (TPSA): 41.6 Ų, suggesting moderate membrane permeability.

The compound is synthesized via a multi-step reaction involving N-ethyldiisopropylamine, potassium iodide, and N,N-dimethylformamide (DMF) under controlled conditions, yielding a purity of ≥95% .

Properties

IUPAC Name

(4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH.H2O/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12;;/h2-4,10,12-13H,5-6H2,1H3;1H;1H2/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHQIOOVOBDICN-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C2=C(C1)C(=CC=C2)O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007885-60-0
Record name (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007885600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-4,8-DIOL HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYP30I3HVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate involves several steps. The starting material is typically a substituted benzene derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Industry

In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for creating high-performance materials and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which underlie its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares UNII-PYP30I3HVC with structurally analogous heterocyclic compounds, focusing on molecular properties, bioactivity, and synthetic pathways. Data are derived from experimental and computational studies .

Compound Molecular Formula Molecular Weight Log S TPSA (Ų) Bioavailability Score Hazard Profile
This compound (2,4-dichloropyrrolotriazine) C₆H₃Cl₂N₃ 188.01 -2.29 41.6 0.55 H315, H319, H335
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C₉H₁₀ClN₃ 195.65 -2.85 41.6 0.56 H302, H312, H332
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆ClN₃ 167.59 -1.98 38.9 0.68 H318, H335
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₇H₄Cl₂N₂ 190.03 -2.54 35.8 0.48 H315, H319, H335

Key Comparisons :

Structural Variations :

  • This compound and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine share dichloro substitutions but differ in ring fusion (triazine vs. pyridine), impacting electronic properties.
  • The isopropyl group in 4-chloro-5-isopropylpyrrolotriazine enhances lipophilicity (Log S = -2.85 vs. -2.29 for this compound), reducing aqueous solubility.

Bioactivity Profiles: Log S Values: this compound (-2.29) exhibits better solubility than 4-chloro-5-isopropylpyrrolotriazine (-2.85) but poorer than 7-chloro-1-methylpyrazolopyridine (-1.98), likely due to steric and polarity differences. Bioavailability: 7-Chloro-1-methylpyrazolopyridine has the highest score (0.68), attributed to its lower molecular weight and fewer hydrogen bond donors.

Synthetic Complexity :

  • This compound requires iodide-mediated coupling in DMF, while 5,7-dichloro-pyrrolopyridine is synthesized via direct cyclization, reducing reaction steps .
  • 4-Chloro-5-isopropylpyrrolotriazine involves isopropyl group introduction, necessitating additional purification steps.

Hazard Profiles :

  • All compounds carry H315 (skin irritation) and H335 (respiratory irritation), but 7-chloro-1-methylpyrazolopyridine uniquely includes H318 (eye damage), reflecting its reactive pyrazole core.

Research Findings and Implications

  • Pharmacological Potential: this compound’s moderate bioavailability and solubility make it a candidate for further derivatization, particularly in kinase inhibitor development.
  • Safety : Shared hazards (H315, H319, H335) across analogs underscore the need for stringent handling protocols in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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